Acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester
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Overview
Description
Acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a tribromoacetic acid moiety esterified with a 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester typically involves the esterification of tribromoacetic acid with 2-hydroxy-3-[(4-methoxyphenyl)thio]propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioether moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, dibromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester
- Acetic acid, tribromo-, 2-hydroxy-3-[(4-ethoxyphenyl)thio]propyl ester
- Acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]ethyl ester
Uniqueness
Acetic acid, tribromo-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester is unique due to its specific combination of tribromoacetic acid and 2-hydroxy-3-[(4-methoxyphenyl)thio]propanol. This structure imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
CAS No. |
62774-56-5 |
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Molecular Formula |
C12H13Br3O4S |
Molecular Weight |
493.0 g/mol |
IUPAC Name |
[2-hydroxy-3-(4-methoxyphenyl)sulfanylpropyl] 2,2,2-tribromoacetate |
InChI |
InChI=1S/C12H13Br3O4S/c1-18-9-2-4-10(5-3-9)20-7-8(16)6-19-11(17)12(13,14)15/h2-5,8,16H,6-7H2,1H3 |
InChI Key |
JEHAHFQTIXMYFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(COC(=O)C(Br)(Br)Br)O |
Origin of Product |
United States |
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